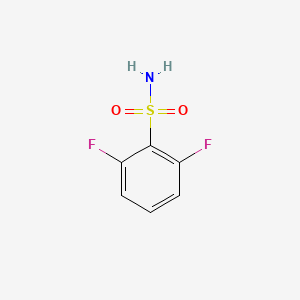

2,6-Difluorobenzenesulfonamide

Description

Propriétés

IUPAC Name |

2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVVGGCOFWWDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332218 | |

| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60230-37-7 | |

| Record name | 2,6-Difluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060230377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60230-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUJ3WJ7RKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorobenzenesulfonamide: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 2,6-difluorobenzenesulfonamide. This compound is a key intermediate in the synthesis of various pharmaceuticals and serves as a significant scaffold in medicinal chemistry, primarily recognized for its role as a carbonic anhydrase inhibitor. This document consolidates available data on its physicochemical characteristics, offers a detailed look at its synthesis, and explores its mechanism of action, supported by visualizations of its synthetic pathway and biological interactions.

Chemical Properties and Structure

This compound is a fluorinated aromatic sulfonamide. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and biological activity.

Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as pKa, are predicted values due to a lack of available experimental data.

| Property | Value | Source |

| CAS Number | 60230-37-7 | [1] |

| Molecular Formula | C₆H₅F₂NO₂S | [2] |

| Molecular Weight | 193.17 g/mol | [2] |

| Melting Point | 187-191 °C | [1] |

| Boiling Point | Data not available | |

| Density | 1.523 g/cm³ | [3] |

| pKa | ~6.61 (Predicted for a similar, more complex molecule) | [4] |

| Solubility | Data not available | [3] |

| Appearance | Off-white solid | [4] |

Structural Information

The chemical structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, and a sulfonamide group (-SO₂NH₂). The fluorine atoms are ortho to the sulfonamide group, which creates a specific steric and electronic environment.

X-ray crystallographic studies of complexes between human carbonic anhydrase II and various benzenesulfonamides have elucidated the binding mode of this class of compounds. These studies reveal that the sulfonamide moiety is crucial for interaction with the enzyme's active site.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2,6-difluoroaniline. The first step involves the formation of the intermediate, 2,6-difluorobenzenesulfonyl chloride, which is then reacted with an ammonia source to yield the final product.

Experimental Protocol: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

This protocol is based on the diazotization of 2,6-difluoroaniline followed by a copper-catalyzed chlorosulfonation.

Materials:

-

2,6-Difluoroaniline

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Methylene chloride (CH₂Cl₂)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.

-

-

Chlorosulfonation:

-

In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.

-

Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Extract the reaction mixture with methylene chloride.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,6-difluorobenzenesulfonyl chloride.

-

Experimental Protocol: Synthesis of this compound

The final step involves the reaction of the sulfonyl chloride intermediate with an ammonia source.[1]

Materials:

-

2,6-Difluorobenzenesulfonyl chloride

-

Ammonium hydroxide (29% aqueous solution)

Procedure:

-

React 2,6-difluorobenzenesulfonyl chloride with a 29% aqueous solution of ammonium hydroxide.

-

The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction.

-

The product, this compound, precipitates from the reaction mixture and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent.

References

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Physicochemical Properties of 2,6-Difluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, particularly the presence of two fluorine atoms ortho to the sulfonamide group, impart unique electronic and conformational properties that are of significant interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, a combination of reported values and predictions provides a solid foundation for its application in research and development.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂NO₂S | [1] |

| Molecular Weight | 193.17 g/mol | [1] |

| CAS Number | 60230-37-7 | [2] |

| Melting Point | 187-191 °C | [2] |

| Boiling Point | 309.2 ± 52.0 °C (Predicted) | [3] |

| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.31 ± 0.60 (Predicted) | [3] |

| Solubility | Data not available | |

| LogP | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,6-difluoroaniline. The first step involves the formation of the sulfonyl chloride, which is then reacted with ammonia to yield the final product.

Step 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

This protocol is adapted from established methods for the synthesis of arylsulfonyl chlorides.

Materials:

-

2,6-Difluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Methylene Chloride (CH₂Cl₂)

-

Water (H₂O)

-

Ice

Procedure:

-

Diazotization:

-

In a reaction vessel, dissolve 2,6-difluoroaniline in a mixture of concentrated sulfuric acid and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.

-

-

Chlorosulfonation:

-

In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and concentrated hydrochloric acid.

-

Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Isolation:

-

Extract the reaction mixture with methylene chloride.

-

Combine the organic layers and wash them with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude 2,6-difluorobenzenesulfonyl chloride.

-

Step 2: Synthesis of this compound

This is a general procedure for the amination of a sulfonyl chloride.

Materials:

-

2,6-Difluorobenzenesulfonyl chloride (crude from Step 1)

-

Aqueous Ammonia (28-30%)

-

Ice bath

Procedure:

-

Cool the aqueous ammonia solution in an ice bath.

-

Slowly add the crude 2,6-difluorobenzenesulfonyl chloride to the cold ammonia solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered to remove the charcoal and any insoluble impurities.

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cool the flask in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.

Biological Activity: Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] this compound, as a member of this class, is expected to exhibit inhibitory activity against various CA isoforms. The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.

The general inhibitory action of a sulfonamide on carbonic anhydrase can be visualized as follows:

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The diagram illustrates the catalytic cycle of carbonic anhydrase and how a sulfonamide inhibitor like this compound can bind to the active, zinc-bound hydroxide form of the enzyme to form a stable, inactive complex, thereby blocking the binding of the substrate, carbon dioxide.

Experimental Workflows

The synthesis and purification of this compound involves a series of sequential steps that can be represented in a workflow diagram.

Caption: Workflow for the synthesis and purification of this compound.

This workflow provides a clear, step-by-step visual guide for the laboratory preparation of high-purity this compound, from the starting material to the final analytical characterization.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its physicochemical properties playing a critical role in its synthetic applications and potential biological activity. This guide has summarized the available data and provided detailed, generalized experimental protocols to aid researchers in their work with this compound. Further experimental studies are warranted to fill the existing gaps in the physicochemical data, particularly for solubility, pKa, and logP, which would further enhance its utility in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ureidobenzenesulfonamides as efficient inhibitors of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Difluorobenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2,6-Difluorobenzenesulfonamide is scarce. The data presented herein is predictive, based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. These predictions are intended to guide researchers in their experimental design and data interpretation.

Introduction

This compound is a fluorinated aromatic sulfonamide. The presence of two fluorine atoms ortho to the sulfonyl group significantly influences its electronic properties, conformation, and potential biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for any further studies in medicinal chemistry and drug development. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ¹H | ~7.6 - 7.8 | t | Aromatic H (para to SO₂NH₂) |

| ~7.1 - 7.3 | m | Aromatic H (meta to SO₂NH₂) | |

| ~7.0 - 7.5 | br s | -SO₂NH ₂ | |

| ¹³C | ~158 - 162 | dd | C -F |

| ~133 - 136 | t | C -H (para to SO₂NH₂) | |

| ~115 - 120 | t | C -SO₂NH₂ | |

| ~112 - 115 | dd | C -H (meta to SO₂NH₂) | |

| ¹⁹F | ~ -110 to -125 | s | F |

Predicted solvent: DMSO-d₆. s = singlet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet.

Table 2: Predicted Infrared (IR) Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretch | Sulfonamide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1580 | C=C stretch | Aromatic ring |

| 1480 - 1450 | C=C stretch | Aromatic ring |

| 1350 - 1310 | S=O asymmetric stretch | Sulfonamide |

| 1170 - 1140 | S=O symmetric stretch | Sulfonamide |

| 1250 - 1000 | C-F stretch | Aryl-Fluoride |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Predicted Fragmentation | Ionization Mode |

| 193 | [M]⁺ (Molecular ion) | EI |

| 129 | [M - SO₂]⁺ | EI |

| 114 | [C₆H₄F₂]⁺ | EI |

| 79 | [SO₂NH]⁺ | EI |

| 192 | [M-H]⁻ | ESI (-) |

EI = Electron Ionization, ESI (-) = Electrospray Ionization (negative mode).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Data Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) should be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization or Electron Ionization).

-

Data Acquisition:

-

ESI: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to maximize information.

-

EI: Introduce the sample via a direct insertion probe or a GC inlet.

-

Acquire data over an appropriate m/z range (e.g., 50-500 amu).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

The Expanding Therapeutic Landscape of Novel Benzenesulfonamide Derivatives: A Technical Guide

Introduction: Benzenesulfonamide derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their versatile biological activities stem from the unique chemical properties of the sulfonamide functional group, which can act as a potent pharmacophore.[1] This technical guide provides an in-depth overview of the recent advancements in the design, synthesis, and biological evaluation of novel benzenesulfonamide derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity: Targeting Key Oncogenic Pathways

Novel benzenesulfonamide derivatives have emerged as promising candidates in oncology, primarily through their potent inhibitory effects on various enzymes that are crucial for tumor growth and survival.[3]

Carbonic Anhydrase Inhibition

A primary mechanism of action for the anticancer effects of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[1][4][5] In the hypoxic microenvironment of solid tumors, hCA IX is overexpressed and plays a critical role in regulating intracellular and extracellular pH, thereby facilitating tumor cell proliferation and survival.[1][4] Selective inhibition of hCA IX is a key strategy in the development of novel anticancer agents.[4][5]

Recent studies have described the synthesis of new aryl thiazolone–benzenesulfonamides that demonstrate significant inhibitory effects against breast cancer cell lines, with high selectivity for CA IX over other isoforms.[4][6] For instance, certain derivatives have shown excellent enzyme inhibition against CA IX with IC50 values in the nanomolar range (10.93–25.06 nM).[4][6]

Table 1: In Vitro Anticancer and Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target Enzyme | Kᵢ / IC50 (nM) | Selectivity (CA II / CA IX) | Reference |

| BA-3b | Various (7 lines) | 0.007 - 0.036 | Tubulin | - | - | [7] |

| 5g | DLD-1 | 11.84 | VEGFR1 | - | - | [8] |

| 5j | HT-29 | 9.35 | TGFβ2 | - | - | [8] |

| AL106 | U87 (GBM) | 58.6 | TrkA | - | - | [9][10] |

| 4e | MDA-MB-231 | 3.58 | CA IX | 10.93 | High | [4][6] |

| 4g | MCF-7 | 2.55 | CA IX | - | High | [4][6] |

| 7k | BEL-7404 (HCC) | - | PI3K/mTOR | - | - | [11] |

| 26 | - | - | Glyoxalase I | 390 | - | [12] |

| 28 | - | - | Glyoxalase I | 1360 | - | [12] |

Note: This table summarizes data from multiple sources and is not an exhaustive list.

Kinase Inhibition

The tropomyosin receptor kinase A (TrkA) and the PI3K/mTOR signaling pathways are also key targets for novel benzenesulfonamide derivatives.[9][10][11] For instance, the compound AL106 has been identified as a potential anti-glioblastoma agent with an IC50 value of 58.6 µM, acting through the inhibition of TrkA.[9][10] Another series of propynyl-substituted benzenesulfonamide derivatives have been developed as potent PI3K/mTOR dual inhibitors, with compound 7k showing significant tumor growth inhibition in a hepatocellular carcinoma xenograft model.[11]

Other Anticancer Mechanisms

Beyond enzyme inhibition, some benzenesulfonamide derivatives exhibit anticancer activity by targeting tubulin polymerization.[7] Compound BA-3b, for example, has demonstrated potent anti-proliferative activity against a range of cancer cell lines, with IC50 values in the low nanomolar range.[7]

Antimicrobial Activity

Benzenesulfonamide derivatives also exhibit a broad spectrum of antimicrobial activities.[13][14][15][16][17] Novel derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[13][14][17] For example, a series of benzenesulfonamides bearing carboxamide functionality showed potent activity against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger, with MIC values in some cases lower than the reference drugs.[13][14]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Benzenesulfonamide Derivatives Against Various Microorganisms

| Compound ID | E. coli (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | S. typhi (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) | A. niger (mg/mL) | Reference |

| 4a | - | - | 6.67 | 6.45 | - | - | - | [13][14] |

| 4d | 6.72 | - | - | - | - | - | - | [13][14] |

| 4e | - | - | - | - | - | 6.63 | 6.28 | [13][14] |

| 4f | - | - | - | - | 6.63 | - | - | [13][14] |

| 4h | - | 6.63 | - | - | - | 6.63 | - | [13][14] |

| 1C | 50 (µg/mL) | - | - | - | - | - | - | [16] |

Note: Units are in mg/mL unless otherwise specified. This table is a summary of representative data.

Other Enzyme Inhibition

The therapeutic potential of benzenesulfonamide derivatives extends to the inhibition of other key enzymes involved in various pathologies. These include acetylcholinesterase (AChE), α-glycosidase, and glutathione S-transferase (GST).[18] Certain derivatives have shown potent inhibition of AChE and α-glycosidase with Ki values in the micromolar range.[18]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is a critical evaluation for many novel benzenesulfonamide derivatives. A common method employed is the stopped-flow CO₂ hydrase assay.[19][20]

Principle: This assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide. The inhibition is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.

Detailed Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant hCA isoforms are used. Stock solutions of the benzenesulfonamide derivatives are typically prepared in DMSO.

-

Assay Buffer: A buffer of specific pH (e.g., Tris-HCl) is used.

-

Measurement: The assay is performed using a stopped-flow instrument. The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing a solution of the enzyme (with or without the inhibitor) with a CO₂-saturated water solution.

-

Data Analysis: The initial rates of the reaction are measured, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve. The Ki values are then determined using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Detailed Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Serial Dilution: The benzenesulfonamide derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is then inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Hypoxic Tumors

The following diagram illustrates the role of carbonic anhydrase IX in the tumor microenvironment and the mechanism of its inhibition by benzenesulfonamide derivatives.

Caption: CAIX inhibition by benzenesulfonamides in hypoxic tumors.

Experimental Workflow: Synthesis and Biological Evaluation

The general workflow for the discovery and evaluation of novel benzenesulfonamide derivatives is depicted below.

Caption: General workflow for benzenesulfonamide drug discovery.

Conclusion

The benzenesulfonamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents with a wide range of biological activities. Recent research has highlighted their potential as potent and selective inhibitors of key enzymes involved in cancer and microbial infections. The data and methodologies presented in this guide underscore the ongoing importance of benzenesulfonamide derivatives in modern drug development and provide a valuable resource for researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dovepress.com [dovepress.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.tuni.fi [researchportal.tuni.fi]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 16. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

The Strategic Role of Fluorine in Modern Medicinal Chemistry: A Technical Guide

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides an in-depth exploration of fluorine's impact on drug design, detailing its effects on metabolic stability, receptor binding, lipophilicity, and acidity. It further presents key experimental protocols and quantitative data to illustrate these principles for researchers, scientists, and drug development professionals.

Core Physicochemical Effects of Fluorine Substitution

The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in drug design.

1.1. Enhancement of Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic oxidation. The cytochrome P450 (CYP450) family of enzymes are primary drivers of drug metabolism, often through the hydroxylation of susceptible C-H bonds. Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can effectively prevent this process. The exceptional strength of the C-F bond (bond dissociation energy of ~110 kcal/mol) makes it resistant to enzymatic cleavage by CYP450s.

-

Mechanism: Strategic placement of fluorine at a site prone to oxidation physically blocks the metabolic process, thereby increasing the drug's half-life and bioavailability. This is particularly effective for aliphatic and aromatic C-H bonds.

-

Example: The development of sitagliptin, a DPP-4 inhibitor for type 2 diabetes, involved introducing a trifluoromethyl group to an aromatic ring to successfully thwart metabolic degradation, significantly improving its in vivo efficacy.

1.2. Modulation of Lipophilicity

Fluorine's effect on lipophilicity (logP) is context-dependent and more nuanced than a simple increase. While a single fluorine atom is considered lipophilic, larger polyfluorinated motifs like the trifluoromethyl (-CF3) group are highly lipophilic and can significantly increase a molecule's overall lipophilicity. However, the introduction of a single fluorine atom to an aliphatic chain or an aromatic ring often has a minimal or even lipophilicity-lowering effect in certain molecular environments. This allows for fine-tuning of a compound's solubility and permeability profile.

1.3. Alteration of pKa

As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. When placed near an acidic or basic functional group, it can significantly alter the group's pKa.

-

For Bases: Fluorination lowers the pKa of nearby amines, making them less basic. This can be advantageous in reducing unwanted interactions with off-target receptors (e.g., hERG channel) or in modulating the absorption profile of a drug, as a lower pKa can decrease the proportion of the charged species at physiological pH.

-

For Acids: The pKa of acidic groups, such as carboxylic acids or phenols, is lowered, making them more acidic.

1.4. Enhancement of Binding Affinity

Fluorine can enhance a drug's binding affinity for its target protein through several mechanisms:

-

Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic and dipolar interactions with protein backbones (amide C=O groups) and other polar residues.

-

Conformational Control: The introduction of fluorine can induce a specific, lower-energy conformation of the drug molecule that is pre-organized for optimal binding to the target's active site. This "conformational steering" can reduce the entropic penalty of binding.

-

Hydrophobic Interactions: Fluorinated groups, particularly the -CF3 group, can participate in productive hydrophobic interactions within the binding pocket.

Quantitative Data: Fluorination Effects on Drug Properties

The following tables summarize quantitative data illustrating the impact of fluorination on key drug parameters.

Table 1: Enhancement of Metabolic Stability (Data is illustrative and compiled from general medicinal chemistry knowledge)

| Compound | Structure | Key Feature | In Vitro Half-life (t½, mins) in Human Liver Microsomes |

| Parent Compound A | R-CH₃ | Metabolically labile methyl group | 15 |

| Fluorinated Analog A | R-CH₂F | Monofluorination | 45 |

| Fluorinated Analog B | R-CHF₂ | Difluorination | 90 |

| Fluorinated Analog C | R-CF₃ | Trifluorination (Blocked) | >240 |

Table 2: Modulation of pKa and Lipophilicity (Data is illustrative and compiled from general medicinal chemistry knowledge)

| Compound | Structure | Key Feature | pKa (of nearest amine) | logP |

| Aniline | Ph-NH₂ | Parent amine | 4.6 | 0.9 |

| 4-Fluoroaniline | 4-F-Ph-NH₂ | Aromatic Fluorination | 4.1 | 1.15 |

| Benzylamine | Ph-CH₂-NH₂ | Parent amine | 9.3 | 1.09 |

| 2-Fluoro-benzylamine | 2-F-Ph-CH₂-NH₂ | Fluorine near amine | 8.7 | 1.25 |

| Trifluoromethyl-benzylamine | Ph-CF₂-NH₂ | Trifluoromethyl group | 5.8 | 1.76 |

Key Experimental Protocols

3.1. Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by CYP450 enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer.

-

Add HLM to a final concentration of 0.5 mg/mL.

-

Add the test compound to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

-

-

Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of remaining compound versus time.

-

The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

-

3.2. Protocol: Shake-Flask Method for logP Determination

This is the classical method for measuring a compound's lipophilicity.

Methodology:

-

System Preparation:

-

Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4).

-

Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

-

-

Compound Addition:

-

Dissolve a known amount of the test compound in the aqueous or organic phase.

-

-

Equilibration:

-

Combine the two phases in a flask or vial at a known volume ratio.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully sample a known volume from each layer.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of this ratio: logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

Visualizing Fluorine's Role in Drug Design

The following diagrams illustrate key concepts related to the application of fluorine in medicinal chemistry.

Caption: Fluorine blocking CYP450-mediated metabolism.

Caption: Fluorine modulating pKa to tune receptor interactions.

Caption: Iterative drug design workflow incorporating fluorination.

Mechanism of action of sulfonamide-based enzyme inhibitors

An In-depth Technical Guide on the Mechanism of Action of Sulfonamide-Based Enzyme Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a cornerstone scaffold in medicinal chemistry.[1] Initially celebrated for their revolutionary impact as the first systemic antibacterial agents, their therapeutic applications have expanded dramatically.[2][3] Today, sulfonamide-based compounds are integral to the treatment of a wide array of diseases, including cancer, glaucoma, inflammation, and viral infections.[4][5] This versatility stems from their ability to act as highly effective inhibitors for a diverse range of enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of sulfonamides against key enzyme classes, details common experimental protocols for their characterization, and presents quantitative inhibitory data for prominent examples.

The Core Mechanism: The Sulfonamide Moiety

The efficacy of sulfonamides as enzyme inhibitors is primarily attributed to the chemical properties of the sulfonamide group (-SO₂NH₂). This moiety can act as a versatile hydrogen bond donor and acceptor. Crucially, upon deprotonation, the resulting sulfonamidate anion (-SO₂NH⁻) becomes an excellent coordinating ligand for metal ions present in the active sites of metalloenzymes. This interaction is a hallmark of the inhibition mechanism for enzymes like carbonic anhydrases. Furthermore, the sulfonamide group's geometry and electronic properties allow it to serve as a structural mimic (bioisostere) of natural substrates or transition states, enabling competitive inhibition.

Key Enzyme Classes Targeted by Sulfonamide Inhibitors

Dihydropteroate Synthase (DHPS)

The archetypal mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] Bacteria must synthesize folate de novo, whereas humans acquire it from their diet, providing a basis for selective toxicity.[7]

Mechanism of Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[6][7] They act as competitive inhibitors, binding to the PABA-binding site on the DHPS enzyme.[8] This binding event blocks the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydrofolate, a crucial precursor for DNA and RNA synthesis.[7][9] This bacteriostatic action prevents bacterial growth and replication, allowing the host's immune system to clear the infection.[7]

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are therapeutic targets for conditions like glaucoma, edema, and certain cancers.[1][11]

Mechanism of Inhibition: Sulfonamides are among the most potent inhibitors of CAs.[12] The primary mechanism involves the coordination of the deprotonated sulfonamide group (-SO₂NH⁻) directly to the catalytic Zn(II) ion in the enzyme's active site.[10][12][13] This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inactivating the enzyme.[12] The inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Glu106.[10] The affinity and isoform selectivity of sulfonamide inhibitors can be modulated by attaching different tail groups to the core scaffold, which form additional interactions within the active site cavity.[12]

Caption: Sulfonamide coordinating to the active site Zn(II) ion in carbonic anhydrase.

Proteases

Sulfonamide derivatives have been developed as potent inhibitors for various classes of proteases, including metalloproteases (e.g., Matrix Metalloproteinases, MMPs) and aspartic proteases (e.g., HIV-1 protease).[14][15]

-

Metalloproteases (MMPs): Similar to their action on CAs, the sulfonamide moiety can act as a zinc-binding group, coordinating to the catalytic zinc ion in the MMP active site and blocking its function.[14]

-

HIV-1 Protease: In aspartic proteases, the sulfonamide group often acts as a non-hydrolyzable transition-state isostere. It can interact with the catalytic aspartic acid residues in the active site, sometimes displacing a critical water molecule, which disrupts the catalytic mechanism.[16]

Kinases

Several sulfonamide-containing drugs function as protein kinase inhibitors, which are critical in cancer therapy for disrupting aberrant signaling pathways.[5][17]

Mechanism of Inhibition: In this context, the sulfonamide moiety is typically part of a larger molecular scaffold that is designed to be a competitive inhibitor of ATP.[18] The inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding and hydrolysis of ATP and thus blocking the phosphorylation of downstream substrate proteins. The sulfonamide group often forms crucial hydrogen bonds with hinge region residues of the kinase, anchoring the inhibitor in the active site.[18]

Caption: Competitive inhibition of a protein kinase by a sulfonamide-based inhibitor.

Quantitative Data on Sulfonamide-Based Inhibitors

The potency of enzyme inhibitors is typically quantified using the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%, while Kᵢ represents the dissociation constant of the enzyme-inhibitor complex.[19][20]

| Inhibitor | Target Enzyme(s) | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |

| Acetazolamide | Human Carbonic Anhydrase II (hCA II) | 12 nM | - | [11] |

| Acetazolamide | Human Carbonic Anhydrase I (hCA I) | 250 nM | - | [11] |

| Dorzolamide | hCA II, hCA IV, hCA XII | Potent inhibitor | - | [12] |

| Celecoxib | Cyclooxygenase-2 (COX-2) | - | 40 nM | |

| Vemurafenib | BRAF V600E Kinase | - | 31 nM | |

| Darunavir | HIV-1 Protease | 4.5 pM | - | [14] |

| N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide | Myosin Light Chain Kinase (MLC-kinase) | 7.4 µM | - | [18] |

| O⁶-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | Cyclin-Dependent Kinase 2 (CDK2) | - | 0.21 µM | [17] |

Experimental Protocols

General Enzyme Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of a sulfonamide compound against a target enzyme using a spectrophotometric method.[21][22]

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Sulfonamide inhibitor stock solution (e.g., in DMSO)

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of the sulfonamide inhibitor in the assay buffer. Prepare working solutions of the enzyme and substrate at appropriate concentrations.

-

Assay Setup: To the wells of a 96-well plate, add:

-

Assay Buffer

-

A fixed volume of the enzyme solution.

-

Varying concentrations of the inhibitor solution. Include a control with no inhibitor (vehicle only, e.g., DMSO) and a blank with no enzyme.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[21]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader. Measure the change in absorbance (or fluorescence) over time at a specific wavelength corresponding to the product formation or substrate consumption.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Plot the percentage of enzyme activity relative to the uninhibited control against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.[23]

-

Caption: A typical experimental workflow for an enzyme inhibition assay.

X-ray Crystallography for Structural Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of an enzyme-inhibitor complex, providing definitive insights into the binding mode.[24]

Methodology Overview:

-

Co-crystallization: The purified target enzyme is mixed with a molar excess of the sulfonamide inhibitor and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).

-

Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam (often from a synchrotron source). The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.[25]

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell. A molecular model of the enzyme-inhibitor complex is built into this map and refined to best fit the experimental data, yielding a high-resolution 3D structure.

-

Binding Mode Analysis: The final structure reveals the precise orientation of the inhibitor in the active site, identifying all key interactions (coordination bonds, hydrogen bonds, hydrophobic contacts) with the enzyme.[26][27]

Conclusion

The sulfonamide scaffold is a remarkably versatile and privileged structure in modern drug discovery.[4] Its ability to inhibit diverse enzyme classes through distinct yet effective mechanisms—from competitive inhibition in folate synthesis to direct metal coordination in carbonic anhydrases—underpins its broad therapeutic utility.[1][2] A thorough understanding of these molecular mechanisms, quantified by robust enzyme kinetics and visualized through structural biology, is critical for the rational design and development of the next generation of highly potent and selective sulfonamide-based therapeutics.

References

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. superchemistryclasses.com [superchemistryclasses.com]

- 22. benchchem.com [benchchem.com]

- 23. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Discovery and synthesis of 2,6-Difluorobenzenesulfonamide

An In-depth Technical Guide on the Discovery and Synthesis of 2,6-Difluorobenzenesulfonamide

Introduction

This compound is a fluorinated organic compound that has garnered significant attention in the field of medicinal chemistry. Its structural motif, characterized by a benzene ring substituted with two fluorine atoms ortho to a sulfonamide group, serves as a valuable building block in the design and synthesis of various biologically active molecules. The presence of the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway and its relevance in a key signaling pathway. This compound is a crucial intermediate in the synthesis of several pharmaceuticals, most notably Dabrafenib, a potent BRAF kinase inhibitor used in cancer therapy.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2,6-difluorobenzenesulfonyl chloride, from a suitable starting material. Subsequently, the sulfonyl chloride is converted to the desired sulfonamide.

Step 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

There are two primary routes for the synthesis of 2,6-difluorobenzenesulfonyl chloride:

-

Route A: From 2,6-Difluoroaniline: This method involves the diazotization of 2,6-difluoroaniline, followed by a copper-catalyzed chlorosulfonation.[1]

-

Route B: From 1,3-Difluorobenzene: This alternative route proceeds via ortho-lithiation of 1,3-difluorobenzene, followed by reaction with sulfuryl chloride.[2]

The following experimental protocol details the synthesis via Route A.

This protocol is based on the diazotization of 2,6-difluoroaniline followed by chlorosulfonation.[1]

Materials:

-

2,6-Difluoroaniline

-

Sodium nitrite

-

Sulfuric acid

-

Sodium bisulfite

-

Hydrochloric acid

-

Copper (II) sulfate pentahydrate

-

Methylene dichloride

-

Water

-

Ice

Procedure:

Part 1: Diazotization

-

In a reaction vessel, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.[3]

Part 2: Chlorosulfonation

-

In a separate flask, prepare a suspension of copper (II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.

-

Cool this mixture to 0-5 °C.

-

Slowly add the previously prepared 2,6-difluorobenzenediazonium sulfate solution to this suspension while maintaining the temperature at 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature until the reaction is complete (monitored by TLC).

-

Extract the product, 2,6-difluorobenzenesulfonyl chloride, with methylene dichloride.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,6-difluorobenzenesulfonyl chloride. The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound from 2,6-Difluorobenzenesulfonyl Chloride

The final step is the conversion of the sulfonyl chloride to the sulfonamide via reaction with ammonia.

This protocol describes the amination of 2,6-difluorobenzenesulfonyl chloride.

Materials:

-

2,6-Difluorobenzenesulfonyl chloride

-

Aqueous ammonia (e.g., 28-30% solution)

-

Dichloromethane (or another suitable organic solvent)

-

Water

-

Hydrochloric acid (for acidification)

-

Sodium bicarbonate (for neutralization)

Procedure:

-

Dissolve 2,6-difluorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate of this compound should form.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

If a precipitate has formed, filter the solid and wash it with cold water.

-

If the product remains in the organic phase, separate the layers. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess ammonia, followed by a wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Data Presentation

The following tables summarize the key quantitative data for 2,6-difluorobenzenesulfonyl chloride and this compound.

Table 1: Physicochemical Properties of 2,6-Difluorobenzenesulfonyl Chloride

| Property | Value |

| CAS Number | 60230-36-6[2] |

| Molecular Formula | C₆H₃ClF₂O₂S[2] |

| Molecular Weight | 212.60 g/mol [2] |

| Boiling Point | 210 °C (lit.)[2] |

| Density | 1.568 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.526 (lit.)[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60230-37-7[4] |

| Molecular Formula | C₆H₅F₂NO₂S[4] |

| Molecular Weight | 193.17 g/mol [4] |

| Purity | >97%[4] |

Table 3: Spectroscopic Data for this compound (Predicted)

| Spectroscopy | Data |

| ¹H NMR | Expected signals for aromatic protons and the -NH₂ protons. |

| ¹³C NMR | Expected signals for the carbon atoms of the difluorinated benzene ring. |

| IR (cm⁻¹) | Expected characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonamide), and C-F stretching. |

| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular weight. |

Visualization

Synthetic Workflow

References

Safety, handling, and MSDS for 2,6-Difluorobenzenesulfonamide

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2,6-Difluorobenzenesulfonamide

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is a fluorinated benzenesulfonamide compound.[1] It is recognized for its role in the synthesis of more complex molecules, including its use as a building block in pharmaceutical research.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 60230-37-7[2] |

| Molecular Formula | C6H5F2NO2S[2] |

| Molecular Weight | 193.168 g/mol [2] |

| Synonyms | Benzenesulfonamide, 2,6-difluoro- |

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary hazards are related to irritation and aquatic toxicity.

| GHS Classification | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

| Short-term (acute) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

| Long-term (chronic) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Label Elements:

-

Pictograms:

-

-

Signal Word: Warning [2]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection).[3]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[3]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

-

Physical and Chemical Properties

| Property | Value |

| Appearance | Solid, potential for dust formation.[2] |

| Melting Point | 187-191 °C[1] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). |

Experimental and Handling Protocols

Safe Handling Procedures

Proper handling is crucial to minimize exposure and ensure safety.

-

Ventilation: Use only with adequate ventilation, preferably in a chemical fume hood or with local exhaust ventilation to keep airborne concentrations low.[3][4]

-

Personal Hygiene: Wash hands thoroughly after handling.[3] Immediately change contaminated clothing. Do not eat, drink, or smoke in handling areas.[3]

-

Dust Control: Avoid dust formation and accumulation.[2][3] Avoid breathing dust, vapors, mist, or gas.[4]

-

Container Handling: Keep containers tightly closed when not in use.[3] Open and handle containers with care.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent contact.

-

Engineering Controls: Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[4]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical splash goggles.[5]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[4]

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

First-Aid Measures

Immediate action is required in case of exposure. Always consult a physician and show them the safety data sheet.[2][3]

-

If Inhaled: Move the person into fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[3][4] Seek medical attention.[2]

-

In Case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] If skin irritation occurs, get medical advice.[3]

-

In Case of Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[3] Consult an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting.[3] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[3][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[6]

-

Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2][4] Full protective gear is required.[4]

Accidental Release Measures (Spill Protocol)

-

Personal Precautions: Use personal protective equipment as detailed in Section 4.2.[2] Avoid dust formation and breathing vapors or dust.[2] Ensure adequate ventilation.[2] Evacuate non-essential personnel to safe areas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains, waterways, or soil, as it is very toxic to aquatic life.[3]

-

Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4] Avoid creating dust.[2] Consult local regulations for proper disposal.[3]

Caption: Logical workflow for responding to a chemical spill.

Toxicological and Ecological Information

-

Toxicological Information: No specific acute toxicity data is readily available. The primary health effects are irritation to the skin, eyes, and respiratory system upon exposure.[2] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.

-

Ecological Information: This substance is classified as very toxic to aquatic life with long-lasting effects. It should not be released into the environment.[4]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep containers tightly closed and store in a locked-up area.[3]

-

Disposal: Disposal of this chemical and its container must be done through an approved waste disposal plant, in accordance with local, state, and federal regulations.[3] Avoid release to the environment.

References

Potential Therapeutic Targets of 2,6-Difluorobenzenesulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,6-difluorobenzenesulfonamide moiety is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Its unique electronic and conformational properties, conferred by the gem-difluoro substitution on the phenyl ring, contribute to enhanced binding affinity, metabolic stability, and cell permeability of the parent molecules. This technical guide provides a comprehensive overview of the identified therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Inhibition of B-Raf Kinase in Melanoma

The most prominent application of the this compound scaffold is in the inhibition of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in a majority of melanoma cases, leading to constitutive activation of the pathway and uncontrolled cell proliferation.

Dabrafenib , an FDA-approved therapeutic, incorporates the N-(3-substituted-2-fluorophenyl)-2,6-difluorobenzenesulfonamide core. It is a potent and selective inhibitor of the B-RafV600E mutant kinase.

Signaling Pathway:

Quantitative Data:

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Dabrafenib | B-RafV600E | 0.8 | SK-MEL-28 | [1] |

| Dabrafenib | wild-type B-Raf | 3.2 | - | [1] |

| N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide | B-RafV600E | (developmental) | - | [1] |

Experimental Protocols:

B-RafV600E Kinase Inhibition Assay:

-

Reagents: Recombinant human B-RafV600E, MEK1 (inactive substrate), ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20), test compounds.

-

Procedure:

-

Add kinase assay buffer containing a fixed concentration of MEK1 to the wells of a 96-well plate.

-

Add serial dilutions of the this compound derivatives (test compounds) or vehicle control.

-

Initiate the reaction by adding a mixture of B-RafV600E and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Quantify the amount of phosphorylated MEK1 using a suitable detection method, such as a phospho-specific antibody in an ELISA format or a luminescence-based ATP detection kit (e.g., Kinase-Glo®).

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of Dabrafenib Analogs:

A common synthetic route involves the coupling of a substituted aniline with 2,6-difluorobenzenesulfonyl chloride, followed by further elaboration of the aniline substituent to introduce the desired heterocyclic moieties.

Antimicrotubule Activity in Cancer

Certain 2,6-difluorobenzenesulfonate derivatives have been identified as potent antimicrotubule agents. These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. They have been shown to bind to the colchicine-binding site on β-tubulin.

Mechanism of Action:

Quantitative Data:

| Compound Class | Target | IC50 (nM) | Cell Line | Reference |

| Phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates | Tubulin Polymerization | 23-900 (antiproliferative) | Various cancer cell lines | [2] |

Experimental Protocols:

Tubulin Polymerization Assay:

-

Reagents: Purified tubulin protein (>99% pure), tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, test compounds.

-

Procedure:

-

Chill a 96-well plate on ice.

-

Add tubulin polymerization buffer containing GTP to the wells.

-

Add serial dilutions of the 2,6-difluorobenzenesulfonate derivatives or a known tubulin inhibitor (e.g., colchicine) as a control.

-

Add purified tubulin to each well and mix gently.

-

Measure the absorbance (optical density) at 340 nm every 30 seconds for 60 minutes at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis: Plot the absorbance against time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value of the compounds for the inhibition of tubulin polymerization.

Inhibition of Bacterial FtsZ

Derivatives of the closely related 2,6-difluorobenzamide have shown promise as antibacterial agents by targeting the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual bacterial cell death.

Mechanism of Action:

Quantitative Data:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 3-alkoxy-2,6-difluorobenzamides | Bacillus subtilis | 0.25 - 1 | [3] |

| 3-alkoxy-2,6-difluorobenzamides | Staphylococcus aureus | <10 | [3] |

Experimental Protocols:

FtsZ GTPase Activity Assay:

-